Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Description
Chemical Identity: This compound, commonly known as quetiapine fumarate, is a dibenzothiazepine derivative used as an atypical antipsychotic. Its IUPAC name reflects its structural components:
- Dibenzo[b,f][1,4]thiazepine core: A tricyclic system with sulfur and nitrogen heteroatoms.
- Piperazinyl group: A six-membered ring with two nitrogen atoms.
- Ethoxyethanol chain: A hydrophilic side chain enhancing solubility.
- (2E)-2-butenedioate (fumarate) counterion: A dicarboxylic acid salt improving stability and bioavailability .
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773058-82-5, 111974-72-2 | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773058-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quetiapine fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773058825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quetiapine fumarate typically begins with 11-piperazine-dibenzo[b,f][1,4]thiazepine dihydrochloride as the initial raw material. This compound undergoes N-substitution and salt formation to generate quetiapine fumarate . The process involves chlorination, addition, and salification steps .
Industrial Production Methods: For industrial production, the process is optimized to ensure high purity and yield. The reaction time is shortened by adding a phase-transfer catalyst, making the method more suitable for large-scale production . The use of toluene as a solvent and anhydrous sodium carbonate as a base are common in these processes .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents such as lithium aluminum hydride.
Substitution: Commonly uses reagents like sodium hydroxide or hydrochloric acid under controlled conditions.
Major Products: The major products formed from these reactions include norquetiapine, an active metabolite of quetiapine, which is responsible for some of its pharmacological effects .
Scientific Research Applications
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) has a wide range of scientific research applications:
Mechanism of Action
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) exerts its effects through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) antagonism . It also acts as an antagonist at multiple neurotransmitter receptors, including histamine H1, adrenergic alpha1, and alpha2 receptors . Norquetiapine, its active metabolite, exhibits high affinity for muscarinic M1 receptors, contributing to its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Molecular Formula :
- Base : C₂₁H₂₅N₃O₂S (molecular weight: 383.51 g/mol ).
- Fumarate salt : C₄₂H₅₀N₆O₄S₂·C₄H₄O₄ (molecular weight: 883.11 g/mol ).
Pharmacological Role :
Quetiapine acts as a serotonin-dopamine antagonist, targeting receptors such as 5-HT₂A and D₂. Its efficacy in treating schizophrenia and bipolar disorder is attributed to its balanced receptor affinity and pharmacokinetic profile .
Comparison with Structural Analogs
Dibenzo[b,f][1,4]oxazepine Derivatives
Key Differences :
- Core Heteroatom : Replacement of sulfur (thiazepine) with oxygen (oxazepine) alters electron distribution and receptor binding.
- Substituents : Analogs like 2-[ethyl-2,4-dithiabiureto]-11-(piperazin-1-yl)dibenzo[b,f][1,4]oxazepine (Table 1) introduce thioamide groups, impacting lipophilicity and metabolic stability .
Table 1: Structural Analogs with Modified Cores
*Estimated based on synthesis data.
Pharmacological Impact :
Salt Forms and Stoichiometry
Fumarate vs. Hemifumarate :
Other Salts :
- Dihydrochloride salts (e.g., 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride) extend the ethoxy chain, increasing molecular weight (544.53 g/mol) and hydrophilicity .
Table 2: Salt Form Comparison
| Compound | Salt Form | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|---|
| Quetiapine fumarate (1:1) | Fumarate | 883.11 | High in polar solvents |
| Quetiapine hemifumarate (2:1) | Hemifumarate | 766.82* | Moderate |
| Extended-chain dihydrochloride | Dihydrochloride | 544.53 | Enhanced aqueous |
*Calculated from base molecular weight.
Ethoxy Chain Modifications
Extended Ethoxy Chains :
- PEG-like Chains: Compounds like 2-(2-(2-(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol (C₂₅H₃₅Cl₂N₃O₄S, MW: 544.53 g/mol) introduce polyethylene glycol (PEG) moieties, enhancing blood-brain barrier penetration but increasing molecular weight .
Impact on Bioavailability :
Identified Impurities :
Table 3: Key Impurities and Properties
| Impurity Name | Structural Change | Molecular Weight (g/mol) | Pharmacological Impact |
|---|---|---|---|
| Desethanol quetiapine | Missing ethanol group | 327.43 | Reduced solubility |
| N-Formyl piperazinyl thiazepine | Formylated piperazine | 383.47 | Altered receptor affinity |
| Ethyl quetiapine | Ethyl-substituted chain | 411.55 | Increased CNS penetration |
Research Findings and Clinical Relevance
- Structural Analogs : Oxazepine derivatives show promise in reducing extrapyramidal side effects but require optimization for receptor selectivity .
- Salt Forms : Hemifumarate formulations are less common due to stability challenges, while dihydrochloride salts are explored for sustained-release applications .
- Impurities: Even minor structural deviations (e.g., formylation) can significantly alter pharmacokinetics, underscoring the need for rigorous quality control .
Biological Activity
The compound Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) , commonly known as Quetiapine hemifumarate , is an antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Quetiapine hemifumarate is a dibenzothiazepine derivative with the following characteristics:
- Molecular Formula : C19H21N3O4S
- Molecular Weight : 455.53 g/mol
- CAS Number : 2734403-85-9
The compound's structure includes a thiazepine ring fused to a dibenzothiazepine moiety, which is critical for its pharmacological activity.
Quetiapine's precise mechanism of action remains partially understood; however, it is believed to exert its effects through the following pathways:
- Dopamine Receptor Antagonism : Quetiapine primarily acts as an antagonist at dopamine D2 receptors, which helps mitigate symptoms of psychosis.
- Serotonin Receptor Modulation : The compound also interacts with serotonin receptors (5-HT2A and 5-HT1A), which may contribute to its efficacy in mood stabilization and reduction of anxiety symptoms.
Pharmacodynamics
Quetiapine exhibits a unique pharmacological profile characterized by:
- Sedative Effects : Due to its antagonistic action on histamine H1 receptors, Quetiapine can induce sedation, making it beneficial for patients with insomnia associated with psychiatric disorders.
- Antidepressant Properties : The modulation of serotonin receptors supports its use in depressive episodes associated with bipolar disorder.
Clinical Studies
Several clinical studies have investigated the efficacy and safety of Quetiapine:
-
Schizophrenia Treatment :
- A meta-analysis indicated that Quetiapine is effective in reducing positive and negative symptoms of schizophrenia compared to placebo and other antipsychotics.
- Patients reported significant improvements in overall functioning and quality of life measures.
-
Bipolar Disorder Management :
- Quetiapine has demonstrated efficacy in treating both manic and depressive episodes in bipolar disorder, with studies showing reduced relapse rates when used as a maintenance therapy.
- A double-blind trial showed that Quetiapine was more effective than placebo in preventing manic episodes over a 52-week period.
-
Major Depressive Disorder (MDD) :
- Research indicates that Quetiapine can be beneficial as an adjunctive treatment for MDD, particularly in patients who do not respond adequately to first-line antidepressants.
Safety Profile
Quetiapine's side effects include:
- Metabolic Changes : Weight gain and metabolic syndrome are notable risks associated with long-term use.
- Cardiovascular Effects : There is a potential risk for orthostatic hypotension and tachycardia.
- Neurological Effects : Sedation and dizziness are common; rare cases of tardive dyskinesia have been reported.
Case Studies
A review of case studies highlights the variability in response among different populations:
- Elderly Patients : Studies suggest that older adults may experience heightened sensitivity to sedative effects, necessitating careful dosing.
- Comorbid Conditions : Patients with comorbid conditions such as diabetes or cardiovascular diseases may require monitoring due to increased risks associated with metabolic side effects.
Comparative Studies
Comparative studies have shown that Quetiapine has a favorable side effect profile compared to other atypical antipsychotics like Olanzapine or Risperidone, particularly regarding weight gain and metabolic syndrome incidence.
Data Summary Table
| Study Type | Findings |
|---|---|
| Meta-analysis | Effective in reducing schizophrenia symptoms; improved quality of life. |
| Double-blind trial | Efficacious in preventing manic episodes in bipolar disorder. |
| Case studies | Variability in response; elderly patients more sensitive to sedative effects. |
| Comparative analysis | More favorable metabolic side effect profile compared to Olanzapine and Risperidone. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
